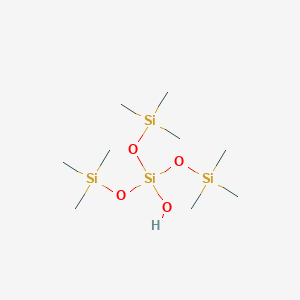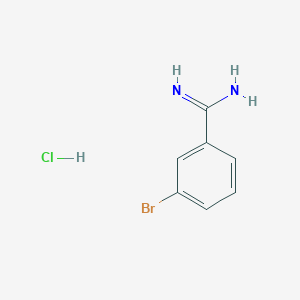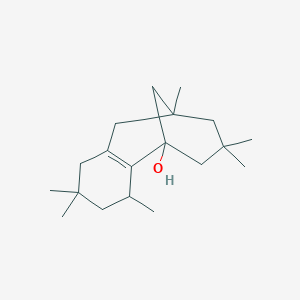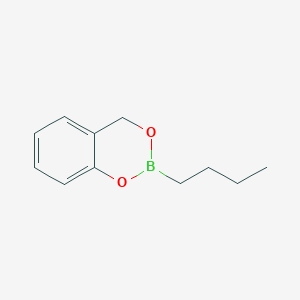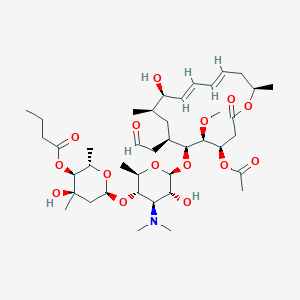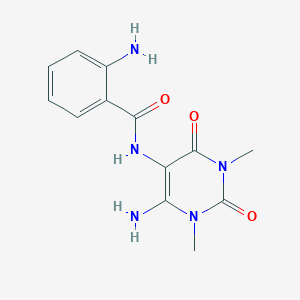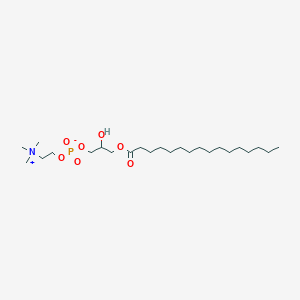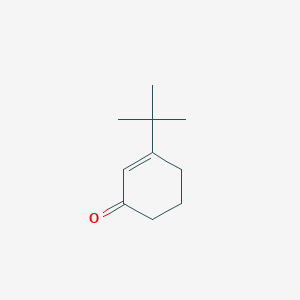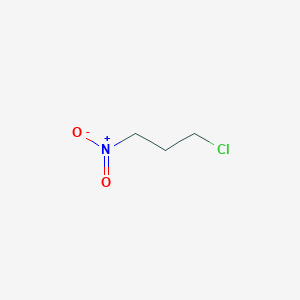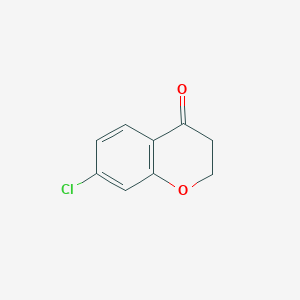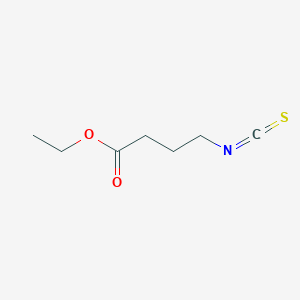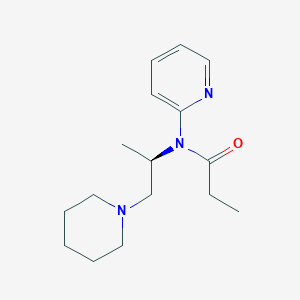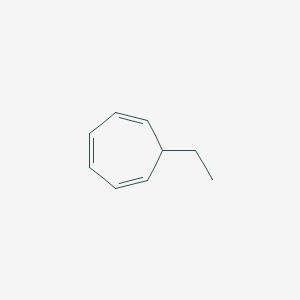![molecular formula C14H10BrNO3 B101802 2-[(4-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-83-5](/img/structure/B101802.png)
2-[(4-Bromophenyl)carbamoyl]benzoic acid
説明
The compound "2-[(4-Bromophenyl)carbamoyl]benzoic acid" is a brominated benzoic acid derivative with a carbamoyl substituent. It is structurally related to various compounds that have been synthesized and characterized in the literature, such as 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives , heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid , and 4'-bromobiphenyl-4-carboxylic acid . These compounds are of interest due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives often involves multi-step reactions starting from commercially available materials. For instance, 4'-bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl through acetylation and haloform reaction, achieving a high total yield of 95% . Similarly, novel heterocyclic compounds were prepared from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which was used as a key starting material to synthesize a series of aroylacrylic acids, pyridazinones, and furanones derivatives . These syntheses highlight the versatility of brominated benzoic acid derivatives as precursors for various chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structure of bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II) was determined, revealing a triclinic space group and providing detailed geometric parameters . The crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid was also determined, showing that the molecules form centrosymmetric hydrogen-bonded cyclic dimers . These studies provide insights into the three-dimensional arrangement of atoms in the crystal lattice and the intermolecular interactions that stabilize the structure.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The photoinduced charge-transfer state of 4-carbazolyl-3-(trifluoromethyl)benzoic acid, for example, demonstrated catalytic activity in the photochemical reduction of alkyl halides . The reactivity of these compounds can be rationalized by considering the electronic properties of the substituents and the spatial separation of donor and acceptor subunits, which influence the rate of backward single-electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's density, melting point, and solubility. For instance, the crystal structure analysis of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed two-dimensional architectures formed by hydrogen bonds and halogen interactions, which can impact the material's physical properties . Additionally, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, demonstrated the importance of these compounds in the pharmaceutical industry .
科学的研究の応用
Wastewater Treatment
2-[(4-Bromophenyl)carbamoyl]benzoic acid, as a type of carbamoyl benzoic acid, is utilized in wastewater treatment, specifically in coagulation-flocculation processes. These compounds have shown potential in binding metallic ions like Pb2+, Cu2+, and Hg2+ in metal plating wastewater. The effectiveness in separating Pb2+ over other metals has been noted, and sedimentation and clarification kinetics were analyzed to validate its practical use as coagulants in water treatment processes (Martinez-Quiroz et al., 2017).
Synthesis of Heterocyclic Compounds
This chemical serves as a key starting material in the synthesis of a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. Its reaction with various compounds under Aza–Michael addition conditions has been explored, leading to the formation of novel heterocycles, which were then tested for antibacterial activities (El-Hashash et al., 2015).
Cholinesterase Inhibition
Research on proline-based carbamates, which include compounds like 2-[(4-Bromophenyl)carbamoyl]benzoic acid, has shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is potentially relevant for conditions like Alzheimer's disease, where cholinesterase inhibitors are of therapeutic interest. The compounds exhibited moderate inhibitory effects against AChE and comparable activity to rivastigmine against BChE (Pizova et al., 2017).
Antibacterial and Antifungal Activities
In a study on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, derivatives of this compound were evaluated for their antibacterial and antifungal activities. The research contributes to the development of new compounds with potential pharmaceutical applications (Mehta, 2013).
Safety And Hazards
特性
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIVDPEIKFJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351501 | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
CAS RN |
19336-83-5 | |
| Record name | 2-[[(4-Bromophenyl)amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19336-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



